Methanone, (4-((2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl)oxy)phenyl)(4-(trifluoromethyl)phenyl)-, hemihydrate
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Overview
Description
Methanone, (4-((2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl)oxy)phenyl)(4-(trifluoromethyl)phenyl)-, hemihydrate is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a glucopyranosyl moiety, an acetylamino group, and a trifluoromethylphenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (4-((2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl)oxy)phenyl)(4-(trifluoromethyl)phenyl)-, hemihydrate typically involves multiple steps, including the protection and deprotection of functional groups, glycosylation reactions, and the introduction of the trifluoromethyl group. Common reagents used in these reactions include acetyl chloride, trifluoromethyl iodide, and various catalysts to facilitate the glycosylation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale glycosylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methanone, (4-((2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl)oxy)phenyl)(4-(trifluoromethyl)phenyl)-, hemihydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the acetylamino group or the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methanone, (4-((2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl)oxy)phenyl)(4-(trifluoromethyl)phenyl)-, hemihydrate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in cellular processes and as a probe for studying glycosylation.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of Methanone, (4-((2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl)oxy)phenyl)(4-(trifluoromethyl)phenyl)-, hemihydrate involves its interaction with specific molecular targets and pathways. The glucopyranosyl moiety may facilitate binding to glycoproteins or glycolipids, while the trifluoromethyl group can enhance the compound’s stability and bioavailability. The acetylamino group may participate in hydrogen bonding and other interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Methanone, (4-chlorophenyl)phenyl-: Similar structure but with a chlorophenyl group instead of a trifluoromethyl group.
Methanone, (4-hydroxyphenyl)phenyl-: Contains a hydroxyphenyl group, offering different reactivity and applications.
(4-Methoxyphenyl)(4-(trifluoromethyl)phenyl)methanone: Similar trifluoromethyl group but with a methoxyphenyl group.
Uniqueness
Methanone, (4-((2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl)oxy)phenyl)(4-(trifluoromethyl)phenyl)-, hemihydrate is unique due to its combination of a glucopyranosyl moiety, an acetylamino group, and a trifluoromethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
83366-26-1 |
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Molecular Formula |
C22H22F3NO7 |
Molecular Weight |
469.4 g/mol |
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[4-[4-(trifluoromethyl)benzoyl]phenoxy]oxan-3-yl]acetamide |
InChI |
InChI=1S/C22H22F3NO7/c1-11(28)26-17-20(31)19(30)16(10-27)33-21(17)32-15-8-4-13(5-9-15)18(29)12-2-6-14(7-3-12)22(23,24)25/h2-9,16-17,19-21,27,30-31H,10H2,1H3,(H,26,28)/t16-,17-,19-,20-,21-/m1/s1 |
InChI Key |
IAHRHVHGDSTKTD-XGAGZNTDSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)C(F)(F)F)CO)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)C(F)(F)F)CO)O)O |
Origin of Product |
United States |
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